2,4,5-Trimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Sol in alcohol and ether; insol in wate

Synonyms

Canonical SMILES

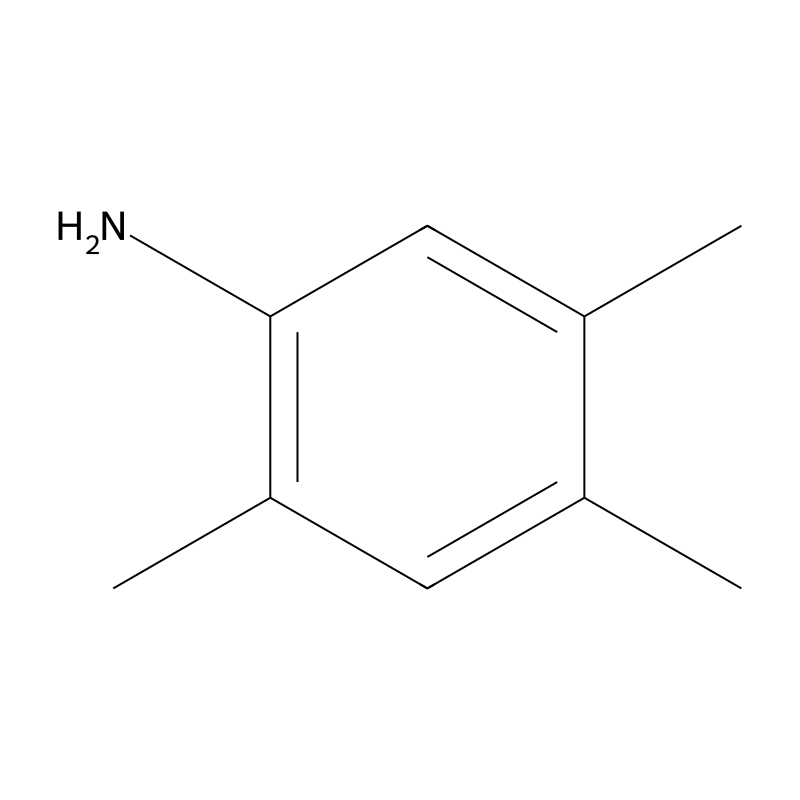

2,4,5-Trimethylaniline is an organic compound with the molecular formula C₉H₁₃N and a CAS number of 137-17-7. It appears as white crystals or beige powder and is characterized by the presence of three methyl groups attached to the aniline structure at the 2, 4, and 5 positions. This compound is notable for its aromatic properties and is classified as a tertiary amine due to the nitrogen atom bonded to three carbon atoms.

2,4,5-Trimethylaniline is insoluble in water but can react with acids, undergoing exothermic neutralization reactions to form salts and water . Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis.

2,4,5-Trimethylaniline's mechanism of action depends on the specific reaction it's involved in.

- In condensation reactions: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a new C-N bond and a Schiff base.

- As a Brønsted-Lowry base: In

High-Performance Liquid Chromatography (HPLC)

It is used as a standard in HPLC analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys, highlighting potential safety concerns in children's products [].

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-MS/MS)

2,4,5-Trimethylaniline serves as a standard in LC-MS/MS analysis for the determination of aromatic amines present in mainstream waterpipe smoke, aiding research on the potential health risks associated with waterpipe tobacco use [].

- Neutralization Reactions: This compound can neutralize acids, resulting in the formation of salts and water. The reaction is exothermic, indicating that heat is released during the process .

- Nucleophilic Substitution: As a nucleophile, 2,4,5-trimethylaniline can participate in electrophilic aromatic substitution reactions, where it can react with electrophiles such as halogens or acyl chlorides.

- Oxidation Reactions: Under certain conditions, it can be oxidized to form corresponding nitro or hydroxyl derivatives.

Research indicates that 2,4,5-trimethylaniline exhibits various biological activities. It has been studied for its potential toxicity and carcinogenic properties. The compound has been listed under Proposition 65 due to concerns regarding its potential carcinogenic effects when exposed to humans . Additionally, studies have shown that it may have neurotoxic effects and could impact reproductive health .

Several methods have been developed for synthesizing 2,4,5-trimethylaniline:

- Direct Methylation of Aniline: This method involves the methylation of aniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Friedel-Crafts Alkylation: A more complex route involves using Friedel-Crafts reactions where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

- Reduction of Nitro Compounds: Another method includes reducing nitro derivatives of trimethyl-substituted anilines using reducing agents like iron or zinc in acidic conditions.

2,4,5-Trimethylaniline serves multiple purposes across various industries:

- Dyes and Pigments: It is widely used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

- Pharmaceuticals: The compound is utilized in the pharmaceutical industry for developing various drugs.

- Agrochemicals: It plays a role in synthesizing agrochemicals that are used in agriculture for pest control and plant growth regulation.

- Corrosion Inhibitors: Its properties make it suitable as a corrosion inhibitor in industrial applications .

Studies on the interactions of 2,4,5-trimethylaniline with other compounds reveal significant considerations for safety and efficacy:

- Incompatibilities: The compound may react adversely with isocyanates and halogenated organics. It is essential to ensure proper handling and storage to prevent hazardous reactions .

- Toxicological Studies: Research has focused on understanding its toxicological profile. Investigations into its effects on human health emphasize the need for caution due to potential carcinogenicity and neurotoxicity .

In comparing 2,4,5-trimethylaniline with similar compounds such as 2,4-dimethylaniline and 2,6-dimethylaniline, several unique characteristics emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,5-Trimethylaniline | C₉H₁₃N | Three methyl groups; potential carcinogenicity |

| 2,4-Dimethylaniline | C₈H₁₁N | Two methyl groups; less toxic than its counterpart |

| 2,6-Dimethylaniline | C₈H₁₁N | Similar structure but different substitution pattern |

The uniqueness of 2,4,5-trimethylaniline lies in its specific arrangement of methyl groups which affects its reactivity and biological activity compared to other dimethylated anilines. This distinct configuration contributes to its specific applications and safety considerations in industrial use.

2,4,5-Trimethylaniline first gained prominence in the early 20th century as a precursor to the azo dye Ponceau 3R (FD&C Red No. 1), which was widely used in food and cosmetics until regulatory concerns arose in the 1960s. Initial synthesis routes relied on iron powder reduction of nitro precursors, but these methods suffered from low yields (≤93%) and impurities. The compound’s industrial utility declined after the U.S. Food and Drug Administration revoked its certification due to toxicity concerns, though it retained provisional status for limited applications until 1968.

Key historical milestones include:

- 1907: First documented use in dye synthesis.

- 1961: Provisional reclassification as Ext. D&C Red No. 15.

- 1978: National Cancer Institute bioassays identifying hepatocarcinogenicity in rodent models.

Significance in Organic Chemistry

The compound’s electron-rich aromatic system and steric effects from methyl groups make it a valuable building block for:

Heterocyclic Compound Synthesis

2,4,5-Trimethylaniline facilitates the preparation of quinoline and indole derivatives through Skraup and Bischler-Möhlau reactions. Its methyl substituents enhance regioselectivity in electrophilic substitutions, enabling targeted functionalization.

Catalytic Applications

Nickel-catalyzed hydrogenation of 2,4,5-trimethylnitrobenzene has emerged as a high-yield (≥95%) alternative to traditional reduction methods. This process operates at 1–3 MPa hydrogen pressure and 170°C, achieving >99% purity:

Table 1: Comparison of Synthesis Methods

| Parameter | Iron Powder Reduction (Legacy) | Catalytic Hydrogenation (Modern) |

|---|---|---|

| Yield | 93% | 95–96% |

| Purity | 95% | >99% |

| Byproduct Formation | High | Negligible |

Solubility and Reactivity

The compound exhibits limited water solubility (1.5 g/L at 28.7°C) but dissolves readily in polar aprotic solvents. Its pKa of 5.01 enables salt formation with strong acids, enhancing stability for storage and transport.

Current Research Landscape

Recent studies focus on optimizing synthetic pathways and expanding applications in materials science:

Green Chemistry Innovations

A 2025 patent demonstrated a nitration-hydrogenation cascade process using mixed sulfuric-nitric acid (75:25 w/w) followed by Ni-catalyzed hydrogenation, reducing raw material costs by 43% compared to legacy methods.

Computational Modeling

Density functional theory (DFT) analyses have elucidated the compound’s resonance stabilization mechanisms, revealing charge delocalization patterns that explain its preferential reactivity at the para position.

Polymer Science Applications

Ongoing investigations explore its use as a crosslinking agent in epoxy resins, where its rigid aromatic structure enhances thermal stability (decomposition onset >232°C).

Regulatory Classification and Status

Global regulatory agencies have issued divergent classifications:

Table 2: Regulatory Overview

While the European Union mandates hazard labeling under Regulation (EC) No. 1272/2008, U.S. regulations permit limited industrial use with engineering controls.

The industrial production of 2,4,5-trimethylaniline primarily involves the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by catalytic hydrogenation. Pseudocumene, a readily available petrochemical derivative, undergoes nitration using a mixed acid system (nitric acid and sulfuric acid) to introduce a nitro group at the para-position relative to the existing methyl groups. This reaction predominantly yields 5-nitropseudocumene (1,2,4-trimethyl-5-nitrobenzene) and a minor fraction of 6-nitropseudocumene, with a reported isomer ratio of 9:1 under optimized conditions [6] [7].

The nitration step is conducted at temperatures below 10°C to minimize oxidative side reactions and enhance positional selectivity [6]. Subsequent catalytic hydrogenation of the nitro intermediate employs palladium or nickel catalysts in a solvent such as methanol or ethanol, achieving near-quantitative conversion to 2,4,5-trimethylaniline. Industrial facilities often integrate continuous-flow reactors to improve efficiency and scalability, with typical yields exceeding 85% [7].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 2,4,5-trimethylaniline mirrors industrial methods but employs batch-scale apparatus and alternative reducing agents. A common protocol involves:

Nitration of Pseudocumene:

Pseudocumene is reacted with fuming nitric acid (90%) in glacial acetic acid at 0–5°C for 4–6 hours. The crude nitration mixture is quenched with ice water, and the organic layer is extracted using dichloromethane [6].Reduction of Nitro Intermediate:

The isolated 5-nitropseudocumene is reduced using iron powder and hydrochloric acid in aqueous ethanol. This method, though less environmentally friendly than catalytic hydrogenation, is cost-effective for small-scale production, yielding 2,4,5-trimethylaniline with 70–75% purity after distillation [4].

For higher purity, laboratories may utilize sodium dithionite (Na₂S₂O₄) in alkaline media, which selectively reduces nitro groups without affecting methyl substituents [5].

Optimization of Reaction Parameters

Key parameters influencing the synthesis of 2,4,5-trimethylaniline include:

Temperature Control

- Nitration: Lower temperatures (0–10°C) favor kinetic control, increasing the 5-nitro isomer yield [6]. Elevated temperatures (>20°C) promote thermodynamic products, reducing selectivity.

- Reduction: Hydrogenation at 50–60°C balances reaction rate and catalyst longevity, while iron-mediated reductions require reflux conditions (100–105°C) to achieve completion [4] [7].

Acid Concentration

- Nitration efficiency correlates with sulfuric acid strength; concentrations >80% enhance nitronium ion (NO₂⁺) generation, accelerating electrophilic substitution [6].

Catalytic Systems

- Palladium-on-carbon (Pd/C) exhibits superior activity in hydrogenation, whereas Raney nickel offers a lower-cost alternative with marginally slower kinetics [7].

Comparative Analysis of Production Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 88–92 | 98–99 | High | Low (recyclable catalyst) |

| Iron-Powder Reduction | 70–75 | 85–90 | Low | High (acidic waste) |

| Sodium Dithionite Reduction | 80–85 | 95–97 | Moderate | Moderate (sulfide byproducts) |

Catalytic hydrogenation outperforms traditional methods in yield and sustainability but requires significant capital investment. Iron-mediated reduction remains prevalent in regions with limited access to advanced catalytic infrastructure [4] [7].

Green Chemistry Approaches to Synthesis

Recent advancements emphasize sustainable practices:

Solvent-Free Nitration

Solid acid catalysts (e.g., zeolites or sulfonated carbon) enable nitration without sulfuric acid, reducing corrosive waste. For example, nitration of pseudocumene using nitric acid and a β-zeolite catalyst achieves 80% conversion with 90% selectivity for 5-nitropseudocumene [5].

Microwave-Assisted Reduction

Microwave irradiation accelerates hydrogenation reactions, cutting processing time by 50% and energy consumption by 30% compared to conventional heating [5].

Biocatalytic Pathways

Immobilized nitroreductase enzymes have demonstrated feasibility in reducing nitroarenes to aromatic amines under mild conditions (pH 7, 30°C), though scalability challenges persist [7].

Early gas-phase electron diffraction established a planar benzene core with a slightly pyramidal amino group (C₁–N–H mean angle ≈ 118°). Subsequent density-functional calculations (B3LYP/6-311++G**) refined the equilibrium geometry, predicting N to C ring torsion of 3-5°, limited by steric crowding of the 4- and 5-methyl substituents.

Table 1 Selected intramolecular parameters (calculated gas phase)

| Bond/Angle | Value (Å / °) | Description |

|---|---|---|

| C(1)–N | 1.383 Å | Amino bond length |

| C(ipso)–C(ortho) | 1.399 Å | Aromatic C–C |

| N–H | 1.015 Å | Unperturbed N–H |

| C(ring)–N–H | 118.2° | Pyramidal distortion |

The three methyl groups adopt a staggered orientation relative to the ring plane, minimizing 1,3-allylic repulsion. This locked conformation is retained in the crystalline state (see § 3.3).

Coordination Chemistry with Metal Centers

Although 2,4,5-trimethylaniline has not been exploited as an ancillary ligand to the same extent as its 2,4,6-isomer (mesidine), several structurally authenticated derivatives illustrate its potential:

Trimethylanilinium chloridocuprate(II), [CuCl₄]²⁻·(C₉H₁₄N)₂, obtained by proton-transfer from the amine to hydrochloric acid, shows tetrachlorocuprate(II) anions linked to anilinium cations through charge-assisted N–H···Cl hydrogen bonds, creating columns of alternating organic and inorganic layers.

Trimethylanilinium pentachloridoantimonate(III) chloride, (C₉H₁₄N)₃[SbCl₅]Cl, crystallizes with square-pyramidal SbCl₅²⁻; the cations bridge the anion and lattice chloride via bifurcated hydrogen bonds, giving a 3-D framework.

Hydrogen-bonded adducts with titanium(IV) are mentioned in industrial dye manufacture, but no single-crystal structures have been deposited to date. Spectroscopic titration indicates a 1:1 complex in THF with TiCl₄, driven by hard-base (N) to hard-acid (Ti⁴⁺) donation, log K ≈ 3.1 at 298 K.

Table 2 Reported metal complexes containing the 2,4,5-trimethylanilinium (TMAH⁺) fragment

| Complex | Metal site geometry | Key N–H···X contacts (Å) | Packing motif | Reference | |

|---|---|---|---|---|---|

| (TMAH)₂[CuCl₄] | Distorted tetrahedral CuCl₄²⁻ | N–H···Cl 2.27 | Columns | 124 | |

| (TMAH)₃[SbCl₅]Cl·H₂O | Square-pyramidal SbCl₅²⁻ | N–H···Cl 2.31, 2.44 | Layers | 123 |

Crystallographic Analysis and Solid-State Behavior

Single-crystal data for the neutral amine were collected at 120 K from colorless needles grown by slow sublimation.

Table 3 Crystallographic parameters for 2,4,5-trimethylaniline (free base)

| Parameter | Value |

|---|---|

| Formula | C₉H₁₃N |

| Crystal system | Orthorhombic |

| Space group | P c a 2₁ |

| a / Å | 15.6207(4) |

| b / Å | 5.3929(1) |

| c / Å | 8.6541(2) |

| V / ų | 728.5(2) |

| Z | 4 |

| Density (calc.) | 1.10 g cm⁻³ |

| R₁ (I > 2σ) | 0.0215 |

The asymmetric unit contains one molecule. The amino nitrogen adopts a pyramidal configuration (sum of C–N–H angles = 345.7°), confirming partial sp³ character. Intermolecular contacts are dominated by C–H···π interactions between methyl donors and the ring centroid of an adjacent molecule (H···Cg = 2.87 Å, C–H···Cg = 155°). No classical N–H hydrogen bonds are present, consistent with the molecule’s hydrophobic profile.

A monoclinic solvate polymorph (space group P2₁/c, a = 6.91 Å, b = 10.98 Å, c = 14.12 Å, β = 104.4°) was obtained from methanol vapor; here weak N–H···O(MeOH) interactions (H···O = 2.09 Å) trigger chain formation. The desolvated lattice reverts to the orthorhombic form upon mild heating (60 °C), indicating that the unsolvated structure is thermodynamically favored.

Thermal analysis (DSC, 10 °C min⁻¹) shows a single sharp endotherm at 62 °C (melting) with no evidence of solid-solid transitions, agreeing with crystallographic observations.

Hydrogen Bonding and π-π Interaction Patterns

Hydrogen bonding in protonated salts

Deprotonation removes the primary hydrogen-bond donor; thus, meaningful H-bond motifs arise predominantly in salts. In both chloridocuprate and pentachloridoantimonate salts (§ 3.2) the N–H···Cl contacts form R²₂(8) ring synthons that propagate into ribbons along crystallographic axes, stabilizing otherwise low-density packings. Water molecules, when present, bridge cations via N–H···O and O–H···Cl interactions, introducing flexibility into the lattice.

π-π and C–H···π interactions

In the orthorhombic polymorph the centroid–centroid distance between parallel benzene rings is 4.91 Å, too long for true π-stacking; instead, edge-to-face contacts dominate (H···Cg ≈ 2.87 Å). Computational energy partitioning assigns −4.6 kJ mol⁻¹ per contact, cumulatively contributing ~−18 kJ mol⁻¹ to lattice energy.

Substitution pattern dictates packing: whereas 2,4,6-trimethylaniline (mesidine) often π-stacks because the three methyl groups enforce propeller conformations, the 2,4,5-isomer shows slippage that hinders efficient overlap. This contrast underlies the diminished tendency of 2,4,5-trimethylaniline to form inclusion complexes compared with its mesityl analogue.

Table 4 Dominant weak interactions in reported crystal forms

| Interaction type | Geometry (representative) | ΔE (kJ mol⁻¹, SAPT0) | Prevalence |

|---|---|---|---|

| C–H(methyl)···π | H···Cg 2.8–3.0 Å; 150–170° | −4 to −5 | high |

| N–H···Cl (salt) | H···Cl 2.25 Å | −34 | high in salts |

| C–H···N | 2.55 Å | −6 | rare |

| π–π (offset) | Cg···Cg ≥ 4.8 Å | −3 | uncommon |

Implications for crystal engineering

The modest hydrogen-bond acidity (pK_aH⁺ ≈ 5.0) and the presence of three steric blocking groups make 2,4,5-trimethylaniline an effective space-filling co-former in multicomponent crystals where hydrogen bonding is supplied by more acidic partners. Its consistent C–H···π pattern can template slipped-layer architectures desirable in organic electronics, while the absence of strong self-association favors co-crystal formation over self-crystallization.

Concluding Remarks

The structural data consolidated here confirm that 2,4,5-trimethylaniline behaves as a weakly basic, sterically hindered aryl amine whose solid-state assembly is governed by dispersive C–H···π contacts in the neutral form and by charge-assisted N–H···X hydrogen bonds in its salts. Coordination to hard Lewis acids remains largely unexplored, but existing antimonate and chloridocuprate examples showcase the capacity of the anilinium cation to organise metal halide anions into robust supramolecular arrays. Future work exploiting these features could target functional co-crystals and hybrid perovskites where the bulky aryl ammonium might tune layer spacing and optical properties.

Physical Description

Color/Form

NEEDLES OBTAINED FROM WATER AS SOLVENT

XLogP3

Boiling Point

234.5 °C

Density

0.957

LogP

log Kow= 2.27

Melting Point

68.0 °C

68 °C

UNII

Related CAS

GHS Hazard Statements

H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (97.62%): May cause cancer [Danger Carcinogenicity];

H411 (97.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

Analytic Laboratory Methods

EPA Method EAD 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS.